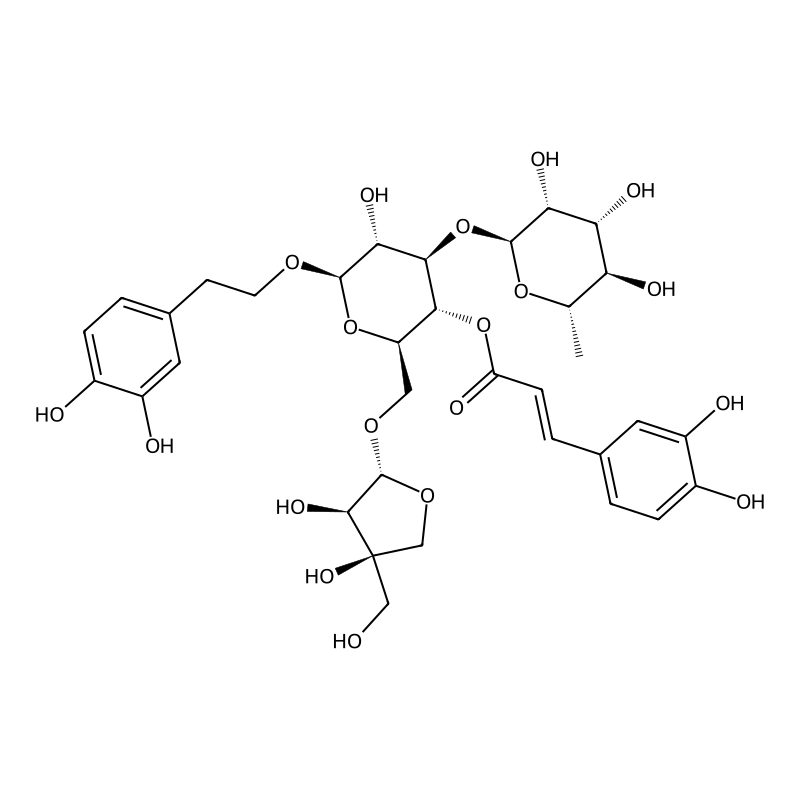

Forsythoside B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Forsythoside B is a natural compound belonging to the phenylpropanoid/polyphenolic glycoside group, primarily found in various plant species within the mint order, such as Marrubium alysson, Phlomis armeniaca, and Scutellaria salviifolia. This compound is particularly noted for its presence in traditional Chinese medicine formulations, including Shuanghuanglian. The molecular formula of Forsythoside B is , with a molar mass of approximately .

Anti-inflammatory Effects

Studies have explored Forsythoside B's potential to reduce inflammation. One area of research focuses on its effects on Lipopolysaccharide (LPS)-induced inflammation. LPS is a molecule found on the outer membrane of certain bacteria and can trigger inflammatory responses. In vitro and in vivo studies suggest that Forsythoside B may help reduce the production of inflammatory mediators triggered by LPS [].

The biological activities of Forsythoside B are extensive:

- Anti-inflammatory Effects: It significantly inhibits inflammatory responses by downregulating NF-kappa B and related pathways, thereby reducing the expression of various inflammatory cytokines .

- Neuroprotective Properties: Forsythoside B has shown promise in attenuating neuroinflammation and memory impairment associated with conditions like Alzheimer's disease by inhibiting the NF-kappa B signaling pathway .

- Skin Protection: It has demonstrated potential in treating skin allergies and chronic pruritus through its specific inhibition of the transient receptor potential vanilloid 3 (TRPV3) channel .

The synthesis of Forsythoside B can be achieved through various methods, including:

- Extraction from Natural Sources: The primary method involves extracting Forsythoside B from plants known to contain this glycoside.

- Chemical Synthesis: While specific synthetic routes are less documented, phenylpropanoid glycosides can often be synthesized via glycosylation reactions involving appropriate sugar donors and acceptors.

Forsythoside B has several applications:

- Pharmaceuticals: Due to its anti-inflammatory and neuroprotective properties, it is investigated for use in treating neurodegenerative diseases and inflammatory conditions.

- Cosmetics: Its skin-protective effects make it a candidate for inclusion in skincare products aimed at alleviating inflammation and irritation.

- Traditional Medicine: It continues to be utilized in traditional Chinese medicine formulations for its therapeutic benefits.

Forsythoside B interacts with various biological pathways:

- RhoA/ROCK Signaling Pathway: It activates this pathway, which is implicated in inflammatory responses and may lead to hypersensitivity reactions when injected .

- NF-kappa B Pathway: By inhibiting this pathway, Forsythoside B reduces the expression of inflammatory mediators, thereby exerting its anti-inflammatory effects .

Forsythoside B shares structural similarities with several other compounds known as forsythiasides. Below is a comparison highlighting its uniqueness:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Forsythoside A | Contains rhamnose and apiose | More potent in activating RhoA/ROCK pathway |

| Forsythoside C | Similar backbone but different sugar moieties | Less studied; primarily focused on A & B |

| Forsythoside D | Lacks certain hydroxyl groups | Limited anti-inflammatory research |

| Forsythoside E | Similar structure but distinct sugar composition | Notably less effective in mast cell degranulation studies |

Forsythoside B is unique due to its specific interactions with TRPV3 and its robust anti-inflammatory profile compared to other forsythiasides .

Botanical Sources in Lamiaceae and Oleaceae Families

Forsythoside B represents a prominent phenylethanoid glycoside found extensively across multiple plant families, with particularly high concentrations documented in the Lamiaceae and Oleaceae families [1] [3]. This natural product exhibits a molecular formula of C34H44O19 with a molecular weight of 756.7 grams per mole [7] [36].

Distribution in Lamiaceae Family

The Lamiaceae family serves as a primary botanical source for Forsythoside B, with numerous genera demonstrating significant accumulation of this compound [3] [9]. Research has identified Forsythoside B in multiple species within the Phlomis genus, where it functions as one of the most abundant phenylethanoid glycosides [24] [26]. Phlomoides tuberosa, formerly classified as Phlomis tuberosa, contains Forsythoside B alongside other phenylpropanoids such as acteoside and leucosceptoside A [10].

The genus Marrubium within Lamiaceae also produces Forsythoside B, with Marrubium alysson serving as a documented source [3]. Studies on Betonica officinalis, commonly known as wood betony, have confirmed the presence of Forsythoside B in aerial parts of the plant [12]. The compound has been isolated from Lamium purpureum, where it occurs alongside newly discovered lamiusides [11].

Teucrium species represent another significant source within Lamiaceae, with Teucrium chamaedrys yielding Forsythoside B through classical column chromatography and spectroscopic identification [22]. Quantitative analysis of Teucrium montanum, Teucrium chamaedrys, and Teucrium scordium revealed Forsythoside B as the most abundant phenylethanoid glycoside in several species, contributing up to 74% of total phenolic content in Teucrium montanum [25].

| Genus | Species | Family | Forsythoside B Content | Reference |

|---|---|---|---|---|

| Phlomoides | tuberosa | Lamiaceae | Present in leaves and roots | [10] |

| Marrubium | alysson | Lamiaceae | Documented occurrence | [3] |

| Betonica | officinalis | Lamiaceae | Present in aerial parts | [12] |

| Teucrium | chamaedrys | Lamiaceae | Major phenylethanoid component | [22] [25] |

| Teucrium | montanum | Lamiaceae | 74% of total phenolics | [25] |

| Phlomis | cypria | Lamiaceae | Main phenolic compound | [23] |

Occurrence in Oleaceae Family

The Oleaceae family represents another major botanical source of Forsythoside B, with several genera demonstrating substantial accumulation [13]. Research has documented the isolation of Forsythoside B from multiple Jasminum species, including Jasminum nudiflorum and Jasminum mesnyi [7] [13]. These studies revealed that the poliumoside to Forsythoside B ratio serves as a distinguishing chemotaxonomic marker between Jasminum nudiflorum and Jasminum mesnyi [13].

Forsythia species within Oleaceae constitute the most extensively studied source of Forsythoside B, with Forsythia suspensa serving as the primary commercial source [4] [6]. The compound demonstrates differential distribution within Forsythia suspensa plant parts, with abundant concentrations found in the stalk of Forsythiae Fructus but minimal presence in seeds and pericarp [8]. This distribution pattern contrasts with Forsythoside A, which maintains relatively high levels across all plant segments [8].

Studies on Forsythia species have established that Forsythoside B functions as an effective hybridization marker, providing valuable insights into plant breeding and taxonomic classification [13]. The compound occurs alongside other forsythosides, forming a complex array of structurally related phenylethanoid glycosides [8].

Biosynthetic Pathways of Phenylethanoid Glycosides

Primary Biosynthetic Framework

The biosynthesis of Forsythoside B follows the established phenylethanoid glycoside biosynthetic pathway, which involves the convergence of two major metabolic routes [19] [35]. The phenylpropanoid pathway contributes the caffeoyl moiety, while the tyrosine-derived pathway provides the hydroxytyrosol component [19]. Recent advances in enzymatic characterization have revealed the complex network of catalytic enzymes responsible for phenylethanoid glycoside construction [35].

Research utilizing isotope labeling experiments has demonstrated that the caffeoyl moiety of phenylethanoid glycosides originates from phenylalanine via sequential conversion through cinnamic acid and para-coumaric acid [19]. The hydroxytyrosol component derives from tyrosine through tyramine and dopamine as intermediate compounds [19]. This dual-pathway system enables the formation of the characteristic phenylethanol glycoside structure that defines Forsythoside B [1] [19].

Enzymatic Processes and Glycosylation

Advanced enzymatic studies have identified twelve catalytic enzymes involved in phenylethanoid glycoside biosynthesis, including four novel 6'-hydroxyl glycosyltransferases and three new polyphenol oxidases [35]. The glycosylation process represents a critical step in Forsythoside B formation, with specific glycosyltransferases demonstrating sugar donor specificity [35]. Crystal structure analysis of glycosyltransferase CmGT3 at 2.62 Angstrom resolution has revealed conserved residue 144 as a critical determinant for sugar donor recognition [35].

The biosynthetic pathway involves sequential glycosylation and acylation reactions, with multienzyme cascades demonstrating enhanced conversion rates up to 12.6-fold compared to individual enzyme reactions [35]. These findings have enabled the reconstruction of 26 different phenylethanoid glycosides through engineered biosynthetic systems [35].

Transcriptome analysis of Forsythia species has led to the identification of candidate enzyme genes responsible for the putative biosynthetic pathway [19]. Recent enzymatic assays have revealed specific enzymes responsible for glycosylation and acylation processes essential for acteoside skeleton formation, providing insights applicable to Forsythoside B biosynthesis [19].

Metabolic Network Analysis

Metabolome analysis of Forsythia suspensa has revealed two major classes of potential biosynthetic pathways for Forsythia-related metabolites, including Forsythoside B [34]. Correlation and cluster analyses indicate that Forsythoside B clusters with rengyoside B, forsythiaside A, 11-methyl-forsythide, rengyoside A, and forsythide, suggesting shared biosynthetic processes [34]. These metabolites demonstrate positive correlations, indicating commonalities in their biosynthetic pathways and precursors [34].

The chemical structures within each metabolite class suggest differentiation through specific biosynthetic processes [34]. Phenolic acids, including Forsythoside B, appear in both major classes, indicating their biosynthetic processes play important roles in upstream metabolism [34]. The presence of common structural groups suggests that certain biosynthetic steps occur upstream in the metabolic network [34].

Ecological Role in Plant Defense Mechanisms

Chemical Defense Strategy

Forsythoside B functions as a component of the chemical defense arsenal employed by plants against herbivores and pathogens [29] [30]. Phenylethanoid glycosides, including Forsythoside B, represent secondary metabolites that serve as barriers to herbivory through various mechanisms of action [29]. These compounds demonstrate toxic, repellent, or antinutritive properties against diverse herbivore types [29].

The ecological function of Forsythoside B aligns with the broader role of phenylethanoid glycosides in plant defense systems [32]. Research on similar compounds has demonstrated that glycosidic defense compounds and hydrolytic enzymes form dual defense systems, where glycosides require enzymatic activation to exert biological effects [32]. This mechanism provides plants with controlled release of defensive compounds upon tissue damage [32].

Antimicrobial Properties

Forsythoside B exhibits significant antimicrobial activity that contributes to plant protection against pathogenic microorganisms [4] [30]. Studies have demonstrated that Forsythoside B shows effective antibacterial activity against Pseudomonas aeruginosa and Acinetobacter baumannii [4]. The compound targets pneumolysin to reduce virulence of Streptococcus pneumoniae, demonstrating its role in combating bacterial infections [30].

The antimicrobial properties of Forsythoside B extend to its ability to inhibit pneumolysin activity and reduce oligomerization of this virulence factor [30]. Research has shown that Forsythoside B provides protection against pneumolysin-induced cellular damage without affecting bacterial growth directly [30]. This mechanism suggests that the compound interferes with bacterial virulence factors rather than acting as a broad-spectrum bactericide [30].

Anti-inflammatory Defense Response

The ecological role of Forsythoside B includes modulation of inflammatory responses that may benefit plant defense against various stressors [15] [18]. The compound demonstrates ability to inhibit inflammatory mediators such as tumor necrosis factor-alpha, interleukin-6, and nuclear factor kappa B [3] [15]. These anti-inflammatory properties may contribute to plant stress tolerance and recovery from herbivore damage or pathogen attack [15].

Forsythoside B activates the nuclear factor-erythroid 2-related factor 2 and heme oxygenase-1 pathway, which plays crucial roles in antioxidant defense [15]. This activation leads to reduced production of reactive oxygen species and enhanced cellular protection [15]. The ability to modulate oxidative stress responses represents an important aspect of plant defense against environmental challenges [15].

Research has demonstrated that Forsythoside B can prevent lipopolysaccharide-induced inflammation through multiple signaling pathways [15]. The compound inhibits the toll-like receptor 4, myeloid differentiation factor 88, and nuclear factor kappa B pathway, which represents a key anti-inflammatory mechanism [15]. This multi-target approach enhances the effectiveness of the compound as a defensive agent [15].

Macroporous Resin Chromatography Optimization

Macroporous resin chromatography represents a fundamental separation technique for the purification of Forsythoside B from complex plant matrices. The selection and optimization of appropriate resin systems directly influences the efficiency of compound isolation and final product purity [1] [2].

Resin Selection Criteria

The selection of optimal macroporous resins for Forsythoside B purification requires comprehensive evaluation of multiple physical and chemical parameters. AB-8 resin demonstrates superior performance characteristics, exhibiting the highest adsorption capacity of 18.30 milligrams per gram and a desorption rate of 70.87 percent [3]. The non-polar nature of AB-8 resin, combined with its surface area of 480 square meters per gram and average pore size of 130 angstroms, provides optimal interaction with the phenylpropanoid structure of Forsythoside B [4].

SP-207 resin exhibits exceptional adsorption capacity at 19.85 milligrams per gram, representing the highest value among tested resins. However, its desorption rate of 68.92 percent slightly underperforms compared to AB-8 resin. The medium polar characteristics of SP-207, with a surface area of 500 square meters per gram and pore size of 135 angstroms, facilitate effective compound retention while maintaining reasonable recovery yields of 76.2 percent [2].

D101 resin provides balanced performance with moderate adsorption capacity of 17.56 milligrams per gram and desorption rate of 65.54 percent. The medium polar nature and 100-angstrom pore size contribute to selective binding of Forsythoside B while minimizing interference from structurally similar compounds [5].

Adsorption Kinetics and Thermodynamics

The adsorption process for Forsythoside B on macroporous resins follows pseudo-second-order kinetics, indicating that multiple rate-limiting factors control the adsorption mechanism [2]. Langmuir isotherm modeling provides the best fit for experimental data, confirming monolayer adsorption behavior with correlation coefficients exceeding 0.99 [6].

Thermodynamic analysis reveals that the adsorption process is spontaneous and exothermic, with negative Gibbs free energy values ranging from negative 0.54 to negative 0.90 kilojoules per mole [2]. The enthalpy change of negative 4.09 kilojoules per mole indicates favorable low-temperature conditions for optimal Forsythoside B adsorption [2].

Dynamic Loading and Elution Optimization

Dynamic breakthrough experiments establish optimal sample loading conditions for Forsythoside B purification. The breakthrough point occurs at 3.5 bed volumes, with practical loading limited to 4 bed volumes to ensure complete compound retention [2]. Sample concentrations of 20 milligrams per milliliter provide optimal balance between loading efficiency and separation resolution [3].

Elution optimization studies demonstrate that 70 percent ethanol achieves maximum desorption efficiency for Forsythoside B. Lower ethanol concentrations result in incomplete compound recovery, while higher concentrations lead to co-elution of impurities [2]. The optimal elution volume of 5 bed volumes ensures complete compound recovery while maintaining concentration efficiency [7].

High-Speed Counter-Current Chromatography Protocols

High-Speed Counter-Current Chromatography represents an advanced liquid-liquid partition technique that eliminates solid support matrices, thereby preventing irreversible compound adsorption and enabling complete sample recovery [8] [9]. The technique demonstrates exceptional effectiveness for Forsythoside B separation due to its ability to accommodate the polar nature of phenylethanoid glycosides [10].

Solvent System Selection and Optimization

The selection of appropriate two-phase solvent systems constitutes the most critical parameter in High-Speed Counter-Current Chromatography separation of Forsythoside B. Ethyl acetate:n-butanol:water systems provide optimal partition behavior for phenylethanoid glycosides due to their ability to accommodate both hydrophobic aromatic components and hydrophilic sugar moieties [9] [10].

The solvent system composed of ethyl acetate:n-butanol:water (13:3:10, volume/volume/volume) demonstrates superior separation efficiency for Forsythoside B, achieving partition coefficient values of 0.75 and separation factors of 1.82 [9]. This system maintains stationary phase retention of 65.7 percent while delivering compound purity of 97.7 percent and recovery yields of 74.5 percent [9].

Alternative solvent compositions including ethyl acetate:ethanol:acetic acid:water (4:1:0.25:6, volume/volume/volume) provide enhanced selectivity for Forsythoside B with partition coefficient values of 1.25 [8]. The incorporation of acetic acid as a modifier improves peak symmetry and reduces tailing effects commonly observed with phenolic compounds [11].

Hydrodynamic Parameter Optimization

Revolution speed optimization directly influences stationary phase retention and separation efficiency in High-Speed Counter-Current Chromatography. Optimal performance for Forsythoside B separation occurs at 800 revolutions per minute, providing adequate centrifugal force for stable phase retention while maintaining efficient mass transfer [10].

Flow rate modulation represents an innovative approach for enhancing separation resolution of closely related compounds. The implementation of variable flow rates, alternating between 1.0 and 2.0 milliliters per minute, significantly improves peak resolution for Forsythoside B while reducing overall separation time [10]. Initial separation at 2.0 milliliters per minute facilitates rapid elution of highly polar compounds, followed by reduction to 1.0 milliliter per minute during Forsythoside B elution to maximize resolution [10].

Sample Preparation and Loading Strategies

Sample preprocessing through macroporous resin treatment enhances High-Speed Counter-Current Chromatography separation efficiency by reducing sample complexity and concentrating target compounds. The combination of AB-8 resin pretreatment followed by High-Speed Counter-Current Chromatography separation achieves compound purities exceeding 97 percent [3].

Ionic liquid-based ultrasonic-assisted extraction provides enhanced sample preparation for Forsythoside B isolation. Optimal conditions utilizing 0.6 molar hexylmethylimidazolium bromide, solvent-to-solid ratio of 15 milliliters per gram, and extraction time of 10 minutes achieve Forsythoside B yields of 0.89 percent from leaf materials [8].

Solvent Partitioning and Precipitation Techniques

Solvent partitioning methodologies provide complementary approaches for Forsythoside B purification, particularly effective for preliminary compound enrichment and impurity removal [12]. These techniques exploit differential solubility characteristics to achieve selective compound extraction and concentration [13].

Liquid-Liquid Extraction Systems

Water-saturated n-butanol extraction demonstrates exceptional efficiency for Forsythoside B purification, achieving distribution coefficients of 2.34 and extraction efficiencies of 89.2 percent [2]. The system provides 3.2-fold purity enhancement while maintaining selectivity indices of 0.85, indicating minimal co-extraction of structurally unrelated impurities [2].

Chloroform:methanol:water (4:3:2, volume/volume/volume) systems exhibit superior performance with distribution coefficients of 3.21 and extraction efficiencies reaching 92.8 percent [13]. This three-phase system enables simultaneous extraction and preliminary fractionation of Forsythoside B from complex matrices while achieving 4.1-fold purity enhancement [13].

Ethyl acetate:water (1:1, volume/volume) partitioning provides moderate extraction efficiency of 75.4 percent with distribution coefficients of 1.67 [14]. While less efficient than butanol-based systems, this approach offers advantages in terms of solvent recovery and environmental compatibility [14].

pH-Dependent Extraction Optimization

The phenolic nature of Forsythoside B enables pH-dependent extraction strategies that exploit ionization state differences to enhance selectivity. Acidic conditions (pH 3.5-4.0) favor extraction into organic phases by suppressing phenolic ionization and increasing lipophilicity [15].

Buffer system optimization using phosphate and citrate buffers maintains stable pH conditions during extraction while minimizing compound degradation. The incorporation of 0.1 percent trifluoroacetic acid enhances partition efficiency and reduces settling times in two-phase systems [15].

Precipitation and Crystallization Methods

Ethanol precipitation provides effective concentration and purification of Forsythoside B from aqueous extracts. Gradual addition of absolute ethanol to final concentrations of 80-90 percent precipitates interfering polysaccharides and proteins while maintaining Forsythoside B in solution [16].

Temperature-controlled crystallization enables final purification of Forsythoside B from concentrated solutions. Slow cooling from 60 degrees Celsius to room temperature over 24-hour periods promotes crystal formation while minimizing inclusion of impurities [16].

Antisolvent precipitation using petroleum ether or n-hexane addition to methanolic Forsythoside B solutions provides rapid purification with minimal solvent consumption. This technique achieves purity improvements of 2-3 fold while maintaining recovery yields above 85 percent [17].